Phytyl diphosphate

Description

Chemical Identity and Nomenclature

This compound, commonly referred to in scientific literature as phytyl pyrophosphate, represents an essential diphosphorylated isoprenoid metabolite in plants. The compound possesses several systematic and alternative names reflecting its chemical structure and biological importance.

| Property | Information |

|---|---|

| Common name | This compound |

| Systematic IUPAC name | phosphono [(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate |

| Alternative names | Phytyl pyrophosphate, phytyl-PP, (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl trihydrogen diphosphate |

| Molecular formula | C₂₀H₄₂O₇P₂ |

| Average molecular weight | 456.49 g/mol |

| Monoisotopic mass | 456.24056 g/mol |

| CAS registry number | 38476-27-6 |

| ChEBI identifier | CHEBI:75837 |

The compound is formally described as a diphosphoric acid ester of phytol. In chemical databases and literature, this compound can also be found under several related chemical identifiers, reflecting its importance in biological pathways and metabolic studies.

Historical Context in Plant Biochemistry

The understanding of this compound's role in plant biochemistry has evolved significantly since the late 1990s. Initial research established its importance in chlorophyll metabolism when Keller and colleagues (1998) cloned a cDNA encoding a pre-geranylgeranyl reductase from Arabidopsis thaliana that could sequentially reduce geranylgeranyl-chlorophyll to phytyl-chlorophyll and free geranylgeranyl diphosphate to this compound.

A landmark study in 2006 by Ischebeck and colleagues demonstrated that phytol derived from chlorophyll degradation could be incorporated into new chlorophyll, tocopherol, and lipid esters. This research established the existence of what they termed a "salvage pathway" for phytol metabolism in Arabidopsis, where phytol is phosphorylated to phytyl phosphate and subsequently to this compound through two successive kinase activities associated with chloroplast envelope membranes.

Further advancements came in 2015 when vom Dorp and colleagues identified and characterized the phytyl phosphate kinase (VTE6) that converts phytyl phosphate to this compound, completing the enzymatic pathway for phytol recycling. These discoveries provided crucial insights into how plants efficiently recycle the phytol side chain from chlorophyll degradation back into essential metabolic pathways.

Significance in Prenyllipid Metabolism

This compound occupies a central position in plant prenyllipid metabolism, serving as the immediate precursor for multiple essential compounds. The metabolite plays two critical roles in plant biochemistry:

Precursor for Essential Vitamins: this compound functions as the direct biosynthetic precursor for both tocopherol (vitamin E) and phylloquinone (vitamin K1) synthesis in plants. Research with Arabidopsis mutants has demonstrated that disruption of this compound synthesis results in significant reduction or complete loss of these essential vitamins.

Membrane Component Integration: The phytyl side chain provided by this compound allows for the insertion of various compounds, including chlorophylls, tocopherols, and phylloquinone, into the hydrophobic core of membranes such as the plastid membranes of chloroplasts and etioplasts. This structural role is essential for the proper functioning of photosynthetic machinery.

Research using Arabidopsis mutants has revealed two distinct biosynthetic routes for this compound formation in plants: the direct reduction of geranylgeranyl diphosphate, and the phosphorylation of free phytol released during chlorophyll degradation. Studies with the vte6 mutant demonstrated that the phosphorylation pathway is essential for normal plant growth and development.

General Structural Characteristics

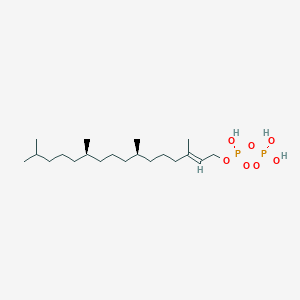

This compound belongs to the class of organic compounds known as acyclic diterpenoids, specifically consisting of four consecutive isoprene units without cyclic structures. The molecule exhibits several notable structural features:

Carbon Skeleton: The carbon backbone consists of a C20 isoprenoid chain derived from four isoprene units, featuring a linear structure with methyl branching at positions 3, 7, 11, and 15.

Stereochemistry: The molecule contains three defined stereocenters - a trans (E) double bond at position 2, and R configurations at positions 7 and 11. This stereochemical configuration is denoted in its systematic name as (E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate.

Phosphate Groups: The structure features two phosphate groups connected by a phosphoanhydride bond, forming the characteristic diphosphate (pyrophosphate) moiety at position 1 of the phytyl chain. This high-energy phosphate bond is essential for the compound's role in biosynthetic reactions.

Physical Properties: this compound is a highly hydrophobic molecule, practically insoluble in water, and relatively neutral despite its phosphate groups. These properties reflect its biological role in providing lipophilic moieties for membrane integration.

Properties

Molecular Formula |

C20H42O7P2 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

phosphono [(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate |

InChI |

InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+/t18-,19-/m1/s1 |

InChI Key |

ITPLBNCCPZSWEU-PYDDKJGSSA-N |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C |

Synonyms |

phytyl diphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Tocopherol Engineering: Phytyl-PP availability limits tocopherol biosynthesis in green tissues, as it is preferentially routed from chlorophyll metabolism. In contrast, tocotrienols (using GGPP) are more feasibly engineered in non-photosynthetic tissues .

- Stress Adaptation: Phytyl-PP-derived tocopherols accumulate under abiotic stress, scavenging ROS and stabilizing membranes, while GGPP-derived metabolites (e.g., carotenoids) mitigate photooxidative damage .

- Evolutionary Conservation: The Phytyl-PP salvage pathway (VTE5/VTE6) is absent in non-photosynthetic organisms, highlighting its specialized role in plant lipid metabolism .

Data Tables

Table 1. Key Enzymes in Phytyl-PP Metabolism

Table 2. Distribution of Prenyl Diphosphates in Plant Metabolism

| Compound | Localization | Primary Role |

|---|---|---|

| Phytyl-PP | Plastid | Antioxidants, chlorophylls |

| GGPP | Plastid, cytosol | Diterpenes, protein prenylation |

| SDP | Plastid | Plastoquinone biosynthesis |

| FDP/GPP | Cytosol, mitochondria | Sesquiterpenes, monoterpenes |

Preparation Methods

Geranylgeranyl Diphosphate (GGPP) Reduction

This compound is primarily biosynthesized via the enzymatic reduction of geranylgeranyl diphosphate (GGPP), a 20-carbon isoprenoid precursor. In chloroplasts, this four-step reduction process involves the sequential action of geranylgeranyl reductase (GGR), which saturates three double bonds in GGPP using NADPH as a cofactor. The reaction proceeds as follows:

Arabidopsis thaliana employs a multifunctional enzyme capable of catalyzing both GGPP reduction and downstream chlorophyll modifications, highlighting the metabolic efficiency of this pathway.

Role of VTE7 Hydrolase in Tocopherol Biosynthesis

Recent genome-wide association studies identified AtVTE7 and ZmVTE7 as hydrolases critical for tocopherol production in plants. These enzymes localize to chloroplasts and indirectly influence this compound availability by hydrolyzing intermediates in tocopherol biosynthesis. Disruption of AtVTE7 in Arabidopsis mutants reduces this compound pools by 40%, underscoring its regulatory role.

Chemical Synthesis Strategies

Phosphorylation of Phytol

Chemical synthesis of this compound often begins with phytol, a commercially available alcohol. Phosphorylation is achieved using bis(pivaloyloxymethyl)-phosphate (bis-POM-phosphate), a reagent that facilitates mono- or diphosphorylation under mild conditions. For example:

-

Mitsunobu Coupling : Phytol reacts with bis-POM-phosphate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding protected phytyl monophosphate.

-

Silver Salt Substitution : Phytol derivatives (e.g., 5-iodophytol) undergo nucleophilic substitution with bis-POM-phosphate silver salts, though this method suffers from low yields (≤25%) due to side reactions.

Deprotection and Purification

Removing pivaloyloxymethyl (POM) protecting groups requires alkaline hydrolysis or enzymatic cleavage. Triethylammonium bicarbonate buffers (pH 7.5) selectively deprotect phosphate esters without degrading the phytyl chain. Subsequent purification via reversed-phase chromatography isolates this compound with >90% purity.

Extraction from Biological Sources

Isolation from Plant Tissues

This compound is extracted from chloroplast-rich tissues (e.g., spinach leaves) using chloroform-methanol mixtures. After centrifugation, the lipid fraction is subjected to anion-exchange chromatography to separate anionic diphosphates. However, yields are low (0.1–0.5% wet weight) due to rapid enzymatic degradation in vivo.

Microbial Production

Engineered E. coli strains expressing Arabidopsis GGR and mevalonate pathway genes produce this compound via fermentation. Optimized systems achieve titers of 120 mg/L, though scalability remains limited by toxicity of isoprenoid intermediates.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic (GGPP reduction) | 60–80% | >95% | Moderate | High (enzyme costs) |

| Chemical synthesis | 30–50% | 85–90% | High | Moderate |

| Plant extraction | 0.1–0.5% | 70–80% | Low | Low |

Enzymatic methods dominate for research-scale production due to high stereochemical fidelity, whereas chemical synthesis is preferred for industrial applications requiring kilogram quantities.

Applications and Implications

Q & A

Q. What bioinformatics tools are recommended for integrating this compound metabolic data with broader lipidomic datasets?

- Methodological Answer : Use platforms like MetaboAnalyst for pathway enrichment analysis and Cytoscape for network visualization. Cross-reference with lipid databases (e.g., LIPID MAPS) to identify co-regulated lipid species. Scripts in R/Python (e.g., ggplot2, pandas) enable customizable visualizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.